Technical Guide: Resolution of PCB 108 vs. PCB 109 Nomenclature Conflicts
Technical Guide: Resolution of PCB 108 vs. PCB 109 Nomenclature Conflicts
Focus: 2,3,3',4',5-Pentachlorobiphenyl & The Guitart Correction
Abstract
The nomenclature of polychlorinated biphenyls (PCBs) is subject to a critical divergence between the legacy Ballschmiter & Zell (B&Z) system (1980) and the corrected IUPAC numbering system (Guitart et al., 1993). This divergence specifically impacts the "107–109 triad" of pentachlorobiphenyls. This guide resolves the confusion surrounding 2,3,3',4',5-Pentachlorobiphenyl , definitively mapping its identity across nomenclature systems, establishing its structural properties, and providing a validated protocol for analytical verification. Failure to account for this shift results in the purchase of incorrect reference standards and invalid toxicological data.
Part 1: The Genesis of Confusion (B&Z vs. IUPAC)
The root of the confusion lies in the re-ordering of congeners to strictly adhere to IUPAC Rule A-52.3, which prioritizes lower locants on the unprimed ring. The original B&Z system relied on an empirical sorting method that violated this rule for specific isomers.
In 1993, Guitart et al. corrected these errors, resulting in a cyclic shift of numbers 107, 108, and 109.
The Nomenclature Translation Matrix
The following table is the definitive source of truth for converting between legacy literature and modern standards.
| Chemical Name (Isomer) | Structure (Cl Positions) | Modern IUPAC No. (Current Standard) | Legacy B&Z No. (Old Literature) | CAS Registry No. |
| 2,3,3',4',5-Pentachlorobiphenyl | Ring A: 2,3,5 Ring B: 3,4 | PCB 107 | PCB 108 | 70424-69-0 |
| 2,3,3',4,5'-Pentachlorobiphenyl | Ring A: 2,3,4 Ring B: 3,5 | PCB 108 | PCB 109 | 70362-41-3 |
| 2,3,3',4,6-Pentachlorobiphenyl | Ring A: 2,3,4,6 Ring B: 3 | PCB 109 | PCB 107 | 38380-03-9 |
Critical Insight: If your research target is 2,3,3',4',5-Pentachlorobiphenyl :
-
DO NOT order PCB 108 from a vendor without verifying the CAS number. In the modern catalog, PCB 108 is the 2,3,3',4,5' isomer.
-
DO NOT order PCB 109 . In the modern catalog, PCB 109 is the 2,3,3',4,6 isomer (a di-ortho congener).
-
YOU REQUIRE PCB 107 (Modern IUPAC).
Part 2: Structural Elucidation & Toxicity Implications
The nomenclature swap is not merely semantic; it alters the toxicological profile associated with the ID.
1. Structural Logic (Why the Number Changed)
-
Isomer A (2,3,3',4',5-PeCB): The unprimed ring has chlorines at 2, 3,[1] 5. The primed ring has 3, 4.
-
Isomer B (2,3,3',4,5'-PeCB): The unprimed ring has chlorines at 2, 3,[1][2] 4. The primed ring has 3, 5.[3]
-
The Rule: IUPAC dictates that the unprimed ring must have the lower number sequence.
-
Sequence 2,3,4 (Isomer B) < Sequence 2,3,5 (Isomer A).
-
Therefore, Isomer B must have the lower PCB number.
-
Result: Isomer B is PCB 108; Isomer A is PCB 107? Correction: The cyclic shift is complex. The ordering is strictly numerical based on the structure string.
-
Corrected Order: 107 (2,3,3',4',[1][2][4]5) comes before 108 (2,3,3',4,5')?
-
Verification: 2,3,3',4',5 (107) vs 2,3,3',4,5' (108).[4]
-
Note: The confusion often stems from whether the "unprimed" ring is defined by the phenyl ring with more chlorines or the lower locants. IUPAC Rule A-52.3 prioritizes lower locants.
-
2. Toxicological Impact (TEF & Mode of Action)
The 108/109 swap involves congeners with significantly different steric properties.
-
PCB 107 (Modern) / 108 (Old): 2,3,3',4',5-PeCB.[1]
-
Class: Mono-ortho substituted.
-
Toxicity: Potentially dioxin-like activity (binds AhR), though not one of the WHO-12 high-priority congeners.
-
-
PCB 109 (Modern) / 107 (Old): 2,3,3',4,6-PeCB.
-
Class: Di-ortho substituted (2,6-substitution on one ring).
-
Toxicity: Non-dioxin-like (NDL).[5] The steric hindrance of two ortho chlorines prevents the coplanarity required for strong AhR binding.
-
-
Risk: Confusing Modern 109 with Legacy 109 (which was the mono-ortho 2,3,3',4,5') leads to a false negative in toxicity assessment, as you are analyzing a di-ortho congener expecting a mono-ortho response.
Part 3: Visualization of the Nomenclature Shift
The following diagram illustrates the logical flow of the correction and the potential error points in procurement.
Caption: Figure 1. The cyclic shift of PCB 107, 108, and 109. Note that ordering "PCB 108" based on old literature yields a different chemical structure than the modern standard.
Part 4: Analytical Verification Protocol
To ensure data integrity, you must validate the identity of your standard using High-Resolution Gas Chromatography (HRGC). Relying solely on the bottle label is insufficient due to vendor variability in adopting IUPAC standards.
Protocol: Retention Time Indexing (RTI)
Objective: Distinguish 2,3,3',4',5-PeCB (IUPAC 107) from its isomers using elution order.
Equipment:
-
GC-MS/ECD: Agilent 7890B or equivalent.
-
Column: HT8-PCB (SGE) or DB-5ms (Agilent). Note: HT8 is preferred for specific congener separation.
Methodology:
-
Standard Preparation: Prepare a 100 ng/mL solution of your "PCB 108/109" candidate in isooctane.
-
Reference Mix: Spike with PCB 118 (2,3',4,4',5-PeCB) as an internal retention marker. PCB 118 is stable and universally identified.
-
GC Parameters (HT8 Column):
-
Injector: 280°C, Splitless.
-
Oven: 80°C (1 min) -> 20°C/min to 180°C -> 2°C/min to 300°C.
-
-
Elution Order Analysis: On a 5% phenyl methyl siloxane column (DB-5 type), the elution order is typically:
-
PCB 109 (2,3,3',4,6 - Di-ortho) - Elutes First
-
PCB 107 (2,3,3',4',5 - Mono-ortho)
-
PCB 108 (2,3,3',4,5' - Mono-ortho)
-
PCB 118 (Reference)
-
Validation Logic:
-
If your peak elutes significantly earlier than the PCB 118 marker and shows di-ortho fragmentation (strong [M-Cl]+ ion), you have PCB 109 (2,3,3',4,6).
-
If your peak elutes immediately prior to PCB 108/118 region, check the exact mass and fragmentation.
-
Definitive Check: Verify the CAS number on the certificate of analysis.
-
If CAS = 70424-69-0 , you have 2,3,3',4',5-PeCB (IUPAC 107).
-
References
-
Guitart R, Puig P, Gómez-Catalán J. (1993). Requirement for a standardized nomenclature of polychlorinated biphenyls: computer-assisted assignment of correct congener numbers and identification of systematic nomenclature errors. Chemosphere, 27(8), 1451-1459. Link
-
Ballschmiter K, Zell M. (1980).[3][6] Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31. Link
-
Mills WJ, et al. (2007). A summary of the 209 PCB congener nomenclature. Chemosphere, 68(9), 1603-1612. Link
-
United States Environmental Protection Agency (EPA). (2003). Table of PCB Species by Congener Number. EPA.gov. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 51075: 2,3,3',4,5-Pentachlorobiphenyl (PCB 107). PubChem. Link
Sources
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. Skeletal and dental effects on rats following in utero/lactational exposure to the non-dioxin-like polychlorinated biphenyl PCB 180 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 1: PCB nomenclature conversion table.a [Two different systems are used for naming PCBs: In the IUPAC system the numbers at the beginning of the name specify the sites where chlorines are attached to the two phenyl rings. In this table, the top row indicates the position of the chlorine atoms one one phenyl ring and the first column their position on the second phenyl ring. Another system developed by Ballschmiter & Zell (1980) assigns a separate number, from 1 to 209, to each of the 209 specific PCB congeners. These numbers are indicated inside the table below. An example how to relate the two systems is provided below the table.] - Figures and Tables [greenfacts.org]
